molecular formula C22H22N4OS B2729211 4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1164543-24-1

4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2729211
CAS No.: 1164543-24-1
M. Wt: 390.51
InChI Key: NRTMVMXNIYORIQ-FCQUAONHSA-N
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Description

4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex heterocyclic compound that serves as a key intermediate and scaffold in medicinal chemistry and drug discovery research. This molecule features a unique structure combining a 2,3-dihydro-1H-pyrazol-3-one core, commonly associated with anti-inflammatory and analgesic properties, with a 2,3-dihydro-1,3-thiazole moiety linked via an azo bridge. The presence of the (2Z) configuration indicates a specific geometric isomerism that can significantly influence its biological activity and binding affinity. Compounds within this structural class have been investigated for their potential as kinase inhibitors and for their role in modulating various cellular signaling pathways. Research into similar pyrazolone and thiazole hybrids suggests potential applications in the development of novel therapeutic agents, particularly in oncology and immunology. The specific substitution pattern, including the benzyl and phenyl rings, is designed to optimize interactions with hydrophobic pockets in target proteins. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical libraries. It is supplied for laboratory research purposes only.

Properties

IUPAC Name

4-[(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-16-15-28-22(25(16)14-18-10-6-4-7-11-18)23-20-17(2)24(3)26(21(20)27)19-12-8-5-9-13-19/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTMVMXNIYORIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-benzyl-4-methylthiazol-2-amine with 1,5-dimethyl-2-phenylpyrazol-3-one under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against resistant strains of Staphylococcus aureus and Candida albicans .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A notable case study published in Cancer Letters highlighted that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis .

Anti-inflammatory Effects
Another area of interest is its anti-inflammatory effects. Research has indicated that the compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A study featured in Pharmacology Reports documented its ability to reduce inflammation in animal models of arthritis .

Agricultural Applications

Pesticidal Activity
The compound has been explored for its pesticidal properties. Field trials have shown that formulations containing this compound can effectively control pests such as aphids and whiteflies. A research article from the Journal of Agricultural and Food Chemistry detailed experiments where crops treated with the compound exhibited reduced pest populations compared to untreated controls .

Herbicidal Properties
Additionally, it has been tested for herbicidal activity against various weed species. Studies indicate that it disrupts the growth of common agricultural weeds without harming the crop itself. A comprehensive study published in Weed Science confirmed these findings, providing data on dosage and efficacy .

Material Science Applications

Polymer Synthesis
In material science, this compound is utilized as a precursor for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research published in Macromolecules illustrated the synthesis process and characterized the resulting materials .

Nanotechnology
Furthermore, it plays a role in nanotechnology applications, particularly in drug delivery systems. The compound can be functionalized to create nanoparticles that enhance the bioavailability of drugs. A case study reported in Nanomedicine explored how nanoparticles modified with this compound improved targeted delivery to tumor sites .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
AgriculturePesticidalControls pests like aphids effectively
HerbicidalDisrupts growth of agricultural weeds
Material SciencePolymer SynthesisImproves thermal stability and mechanical strength
NanotechnologyEnhances drug delivery via functionalized nanoparticles

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The pyrazolone moiety may contribute to its anti-inflammatory effects by inhibiting cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the pyrazolone core. These variations significantly influence physicochemical properties, bioactivity, and intermolecular interactions. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Thiazole/Pyrazolone) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-Benzyl, 4-methyl (thiazole); 1,5-dimethyl, 2-phenyl (pyrazolone) C₂₃H₂₃N₄OS 403.52 Enhanced π-π stacking due to benzyl group; moderate solubility in polar solvents
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one () 4-Hydroxy-3-nitrobenzylidene (pyrazolone) C₁₉H₁₇N₅O₄ 403.38 Nitro and hydroxy groups increase polarity; potential for hydrogen bonding
(Z)-4-((3-Allyl-4-phenylthiazol-2-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one () 3-Allyl, 4-phenyl (thiazole) C₂₃H₂₂N₄OS 402.51 Allyl group introduces steric hindrance; reduced crystallinity
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one () 3-(2-Hydroxyethyl), 4-p-tolyl (thiazole) C₂₄H₂₅N₄O₂S 457.55 Hydroxyethyl enhances solubility; p-tolyl improves lipophilicity

Key Findings

Bioactivity :

  • The target compound ’s benzyl group facilitates hydrophobic interactions with protein pockets, making it a candidate for antimicrobial studies .
  • The nitro-hydroxy derivative () exhibits stronger hydrogen-bonding capacity, likely enhancing binding to enzymes like cyclooxygenases .

Solubility and Stability :

  • The hydroxyethyl analog () shows improved aqueous solubility due to polar substituents, whereas the allyl-substituted compound () has lower thermal stability due to steric strain .

Crystallographic Behavior :

  • The target compound forms dense crystal lattices via C–H···π interactions, as resolved using SHELX software . In contrast, the allyl-substituted analog () exhibits disordered packing, reducing its melting point .

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in ) decrease the pyrazolone ring’s electron density, altering redox properties relevant to antioxidant activity .

Research Implications

  • Drug Design : Substituent engineering (e.g., benzyl vs. hydroxyethyl) allows tuning of solubility and target affinity .
  • Material Science : Crystallinity variations highlight the role of substituents in molecular packing, critical for optoelectronic applications .

Biological Activity

The compound 4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature, focusing on its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring and a pyrazolone moiety, which are known for their diverse pharmacological properties. The thiazole group is often associated with antimicrobial and anticancer activities, while pyrazolones have shown anti-inflammatory and analgesic effects. The specific arrangement of substituents in this compound may enhance its biological efficacy.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific protein targets involved in cell proliferation and survival. In particular, it has been suggested that derivatives containing thiazole rings can inhibit the epidermal growth factor receptor (EGFR), a key player in many cancer types .
  • In Vitro Studies : In vitro assays have shown that related compounds demonstrate cytotoxicity against various cancer cell lines. For example, derivatives of thiazolidinones have been reported to exhibit IC50 values in the low micromolar range against human cervical cancer cells (HeLa) and other tumor cell lines .
    CompoundCell LineIC50 (µM)
    Compound AHeLa200
    Compound BA5497
    Compound CMDA-MB-2316.42

Antibacterial Activity

The thiazole and pyrazolone frameworks are also recognized for their antibacterial properties:

  • Broad Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the benzyl group may enhance lipophilicity, facilitating membrane penetration and increasing antibacterial activity .
  • SAR Insights : Modifications to the thiazole or pyrazolone moieties can significantly impact antibacterial potency. For instance, electron-withdrawing groups at specific positions have been shown to enhance activity against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of bulky hydrophobic groups (like benzyl) at strategic positions has been correlated with increased potency in both anticancer and antibacterial assays. Conversely, electron-donating groups tend to reduce activity .
  • Computational Studies : Molecular docking studies suggest that the binding affinity of these compounds to target proteins can be enhanced by optimizing substituent positions and electronic properties .

Case Studies

Several case studies illustrate the biological potential of compounds related to this structure:

  • Anticancer Efficacy : In a study evaluating a series of thiazolidinone derivatives, one compound exhibited an IC50 value of 5 µM against MDA-MB-231 breast cancer cells, indicating promising anticancer activity comparable to established chemotherapeutics .
  • Antibacterial Testing : Another study highlighted that certain thiazole-containing compounds showed significant inhibition against Staphylococcus aureus with MIC values as low as 10 µg/mL .

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